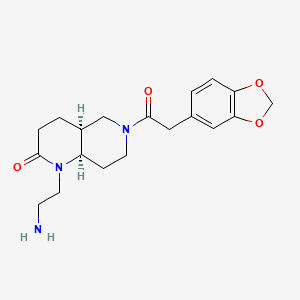

1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, also known as BPC-157, is a synthetic peptide that has been gaining attention in the scientific community for its potential therapeutic applications. BPC-157 is a pentadecapeptide, meaning it consists of 15 amino acids, and has a molecular weight of 1419.53552 g/mol.

Mechanism of Action

The exact mechanism of action of 1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to work through several different pathways. This compound has been shown to increase the expression of growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which promote tissue repair and regeneration. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This compound has also been shown to have a protective effect on cells, reducing oxidative stress and promoting cell survival.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects, including:

- Accelerating the healing of various tissues, including muscle, tendon, ligament, bone, and skin

- Promoting the regeneration of damaged nerve tissue and improving functional recovery after nerve injury

- Reducing inflammation and promoting the production of anti-inflammatory cytokines

- Increasing the expression of growth factors, such as VEGF and FGF, which promote tissue repair and regeneration

- Reducing oxidative stress and promoting cell survival

- Improving the integrity of the gastrointestinal tract and reducing the risk of ulcer formation

Advantages and Limitations for Lab Experiments

One advantage of using 1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its stability. This compound is resistant to degradation by enzymes and has a long half-life, making it suitable for in vivo studies. Additionally, this compound has a low toxicity profile and has been shown to be well-tolerated in animal studies.

One limitation of using this compound in lab experiments is its cost. This compound is a synthetic peptide, and the cost of synthesis and purification can be high. Additionally, the effects of this compound can be dose-dependent, and determining the optimal dose for a particular application can be challenging.

Future Directions

There are several future directions for research on 1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, including:

- Further exploration of its potential therapeutic applications, including wound healing, tissue repair, and neuroprotection

- Investigation of its potential to treat gastrointestinal disorders, such as inflammatory bowel disease and peptic ulcer disease

- Studies to determine the optimal dose and route of administration for different applications

- Exploration of its mechanism of action and the pathways through which it promotes tissue repair and regeneration

- Development of more cost-effective synthesis methods for this compound

Conclusion:

This compound is a synthetic peptide that has shown promise in a variety of therapeutic applications, including wound healing, tissue repair, and neuroprotection. Its mechanism of action is not fully understood, but it is believed to work through several different pathways, including the promotion of tissue repair and regeneration, reduction of inflammation, and protection of cells. This compound has a low toxicity profile and is well-tolerated in animal studies, but its cost can be a limitation for lab experiments. Future research on this compound will likely focus on further exploring its therapeutic applications and mechanism of action, as well as developing more cost-effective synthesis methods.

Synthesis Methods

1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide is synthesized through solid-phase peptide synthesis, using standard Fmoc chemistry. The amino acid sequence is assembled on a solid support, and the peptide is cleaved from the resin using trifluoroacetic acid. The resulting crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC), and the final product is obtained as a white powder.

Scientific Research Applications

1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has been studied extensively for its potential therapeutic applications, including wound healing, tissue repair, and anti-inflammatory effects. It has been shown to accelerate the healing of various tissues, including muscle, tendon, ligament, bone, and skin. This compound has also been shown to have neuroprotective effects, promoting the regeneration of damaged nerve tissue and improving functional recovery after nerve injury. Additionally, this compound has been studied for its potential to treat gastrointestinal disorders, such as inflammatory bowel disease and peptic ulcer disease.

properties

IUPAC Name |

1-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]-N-(2-methoxyethyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O2/c1-27-12-8-23-20(26)17-3-2-9-25(15-17)18-5-10-24(11-6-18)19-13-16(14-21)4-7-22-19/h4,7,13,17-18H,2-3,5-6,8-12,15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLQKWDDGPCCHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1CCCN(C1)C2CCN(CC2)C3=NC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-bromobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5435949.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5435957.png)

![6-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5435962.png)

![2-({1-cyclohexyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B5435967.png)

![1-[2-(4-isopropylpiperazin-1-yl)ethyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5435982.png)

![4-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5435994.png)

![(3aR*,5S*,6S*,7aS*)-2-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5435999.png)

![(3aS*,6aS*)-2-ethyl-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5436011.png)